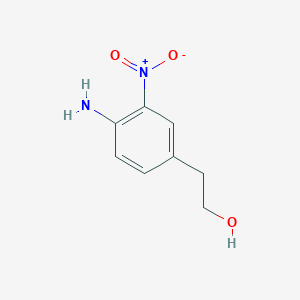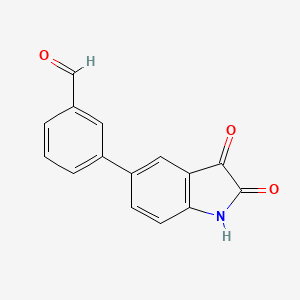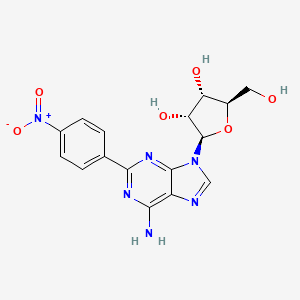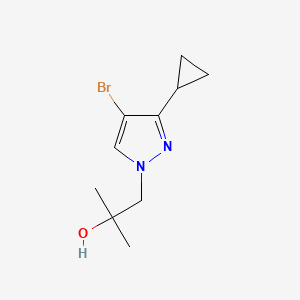![molecular formula C22H19N3O4S B12936322 N-{4-[(4-Methoxyacridin-9-yl)amino]benzene-1-sulfonyl}acetamide CAS No. 827025-30-9](/img/structure/B12936322.png)
N-{4-[(4-Methoxyacridin-9-yl)amino]benzene-1-sulfonyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-((4-Methoxyacridin-9-yl)amino)phenyl)sulfonyl)acetamide is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and photophysics. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-((4-Methoxyacridin-9-yl)amino)phenyl)sulfonyl)acetamide typically involves multiple steps, starting from the acridine core. One common method involves the nucleophilic substitution of hydrogen in the acridine molecule, followed by amidation. The reaction conditions often require the use of strong bases like sodium hydride in anhydrous solvents such as dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((4-((4-Methoxyacridin-9-yl)amino)phenyl)sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the acridine core.
Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonyl and acetamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include air oxygen, halogens, and metal cations.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like amines or thiols are often employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-((4-((4-Methoxyacridin-9-yl)amino)phenyl)sulfonyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and antiviral properties.
Biology: The compound is used in biological assays to study its effects on various cellular processes.
Material Science: Acridine derivatives, including this compound, are explored for their photophysical properties and potential use in organic electronics and fluorescent materials.
Mechanism of Action
The mechanism of action of N-((4-((4-Methoxyacridin-9-yl)amino)phenyl)sulfonyl)acetamide involves its interaction with biological molecules such as DNA. Acridine derivatives are known to intercalate into DNA, disrupting its normal function and affecting processes such as replication and transcription. This intercalation can lead to the inhibition of enzymes like topoisomerases, which are crucial for DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer agent.
DACA (N-(2-(dimethylamino)ethyl)acridine-4-carboxamide): Known for its anticancer properties.
Triazoloacridone (C-1305): Studied for its potential therapeutic applications.
Uniqueness
N-((4-((4-Methoxyacridin-9-yl)amino)phenyl)sulfonyl)acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and sulfonyl groups, in particular, contribute to its reactivity and potential therapeutic effects.
Properties
CAS No. |
827025-30-9 |
|---|---|
Molecular Formula |
C22H19N3O4S |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[4-[(4-methoxyacridin-9-yl)amino]phenyl]sulfonylacetamide |
InChI |
InChI=1S/C22H19N3O4S/c1-14(26)25-30(27,28)16-12-10-15(11-13-16)23-21-17-6-3-4-8-19(17)24-22-18(21)7-5-9-20(22)29-2/h3-13H,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
BAGZBSHFFWPVEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


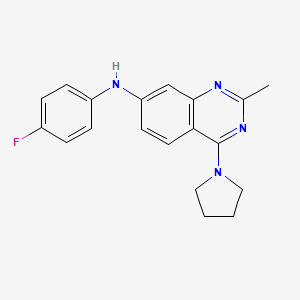
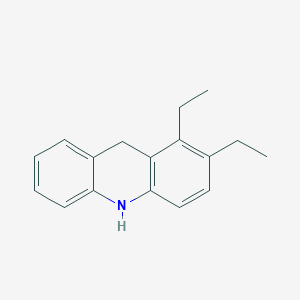
![4-[(4-Phenylpyrimidin-2-yl)amino]benzamide](/img/structure/B12936251.png)
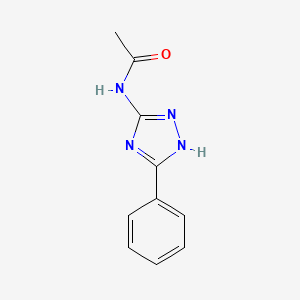
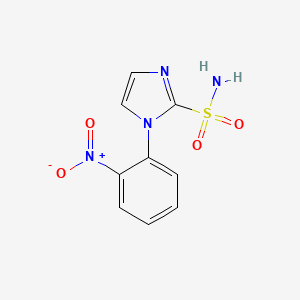



![4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12936301.png)
